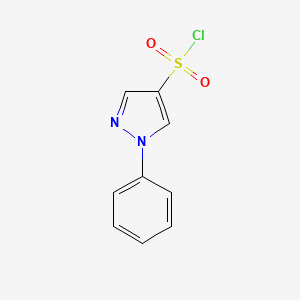

1-Phenyl-1H-pyrazol-4-sulfonylchlorid

Übersicht

Beschreibung

“1-phenyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C9H7ClN2O2S . It is a useful research chemical for organic synthesis processes .

Synthesis Analysis

Sulfonyl chlorides, including “1-phenyl-1H-pyrazole-4-sulfonyl chloride”, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .

Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-pyrazole-4-sulfonyl chloride” can be represented by the InChI code: 1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H .

Chemical Reactions Analysis

Pyrazoles, including “1-phenyl-1H-pyrazole-4-sulfonyl chloride”, can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .

Physical And Chemical Properties Analysis

The molecular weight of “1-phenyl-1H-pyrazole-4-sulfonyl chloride” is 242.68 . Its InChI key is PCXMOXHSEXNGMP-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Pharmakologisches Mittel bei Lungenfibrose

Derivate von “1-Phenyl-1H-pyrazol-4-sulfonylchlorid” wurden auf ihre potenzielle Verwendung bei der Behandlung von Lungenerkrankungen wie idiopathischer Lungenfibrose (IPF) untersucht. Sie wirken, indem sie Pfade hemmen, die die Proliferation, Migration und Transformation von Fibroblasten fördern .

Sulfonierungsmittel in der chemischen Synthese

Diese Verbindung dient als Vorläufer bei der Sulfonierung von Pyrazolen, einer wertvollen Reaktion in der organischen Synthese zur Herstellung schwefelhaltiger Heterocyclen .

Antituberkulosemittel

Derivate von “this compound” wurden als Antituberkulosemittel konzipiert. Dies beinhaltet ein In-silico-Design, ein QSAR-gestütztes virtuelles Screening, Synthese und experimentelle Bewertung zur Bekämpfung von Tuberkulose .

Katalysator in der regioselektiven Synthese

Die Verbindung wird bei der Synthese von Pyrazolderivaten verwendet und wirkt als Katalysator, um die Regioselektivität bei der Bildung dieser Derivate zu erreichen .

Antikrebsaktivität

Aus “this compound” synthetisierte Pyrazolderivate zeigten eine potenzielle Antikrebsaktivität, indem sie über verschiedene zelluläre Mechanismen Apoptose induzierten .

Antibakterielle und antioxidative Aktivität

Die Verbindung wurde zur Synthese von Triazol- und Pyrazolderivaten verwendet, die antimikrobielle und antioxidative Aktivitäten aufweisen, was ihre Rolle bei der Entwicklung neuer Therapeutika unterstreicht .

Wirkmechanismus

Target of Action

It’s known that many sulfonyl chlorides are used as intermediates in the synthesis of a multitude of physiologically active compounds . These compounds often possess broad spectra of biological activity, including bacteriostatic, anticonvulsive, analgesic, antiemetic, and many other properties .

Mode of Action

It’s known that sulfonyl chlorides can act as electrophiles in chemical reactions, reacting with nucleophiles to form sulfonamides or sulfonic esters . This electrophilic behavior could potentially play a role in its interaction with biological targets.

Biochemical Pathways

Given the broad range of biological activities associated with sulfonyl chloride derivatives, it’s likely that multiple pathways could be affected depending on the specific biological context .

Result of Action

Given the wide range of biological activities associated with sulfonyl chloride derivatives, the effects could potentially be diverse and context-dependent .

Action Environment

The action of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, like many chemical compounds, can be influenced by various environmental factors . These could include pH, temperature, and the presence of other compounds that could react with the sulfonyl chloride group.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “1-phenyl-1H-pyrazole-4-sulfonyl chloride” are not mentioned in the search results, it’s worth noting that there has been a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand application of this privileged class of compounds .

Eigenschaften

IUPAC Name |

1-phenylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXMOXHSEXNGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18336-37-3 | |

| Record name | 1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

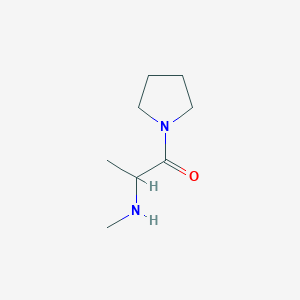

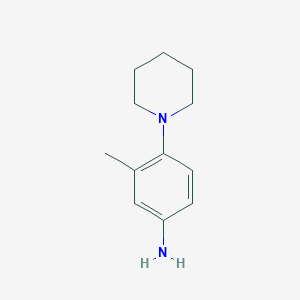

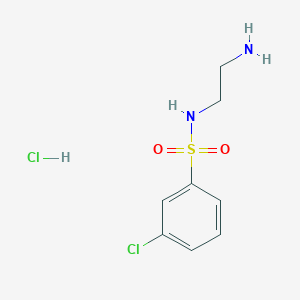

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1416857.png)

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)

![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)

![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)

![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)